molecular formula C42H62O5 B14436867 acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol CAS No. 75213-04-6

acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol

Cat. No.: B14436867
CAS No.: 75213-04-6
M. Wt: 646.9 g/mol
InChI Key: QXPKEBHIABRTLB-DRRLCDGFSA-N
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Description

Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol is a complex organic compound that combines the properties of acetic acid with a unique molecular structure. Acetic acid, known for its pungent smell and sour taste, is a simple carboxylic acid with the formula CH₃COOH. The compound (2R)-1-octadecoxy-3-trityloxypropan-2-ol is a derivative that includes long hydrocarbon chains and trityloxy groups, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol involves multiple steps. The initial step typically includes the preparation of acetic acid through the oxidation of ethanol or acetaldehyde

Industrial Production Methods

Industrial production of acetic acid primarily involves the methanol carbonylation process, where methanol and carbon monoxide react in the presence of a catalyst to produce acetic acid . The production of (2R)-1-octadecoxy-3-trityloxypropan-2-ol on an industrial scale would require specialized equipment to handle the complex reactions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acetic acid yields carbon dioxide and water, while reduction can produce ethanol and other alcohols .

Scientific Research Applications

Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol involves its interaction with biological membranes and enzymes. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The trityloxy groups can interact with specific enzymes, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol is unique due to its complex structure, which combines the properties of acetic acid with long hydrocarbon chains and trityloxy groups. This combination allows it to interact with biological membranes and enzymes in ways that simpler carboxylic acids cannot, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

75213-04-6

Molecular Formula

C42H62O5

Molecular Weight

646.9 g/mol

IUPAC Name

acetic acid;(2R)-1-octadecoxy-3-trityloxypropan-2-ol

InChI

InChI=1S/C40H58O3.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-42-34-39(41)35-43-40(36-27-20-17-21-28-36,37-29-22-18-23-30-37)38-31-24-19-25-32-38;1-2(3)4/h17-25,27-32,39,41H,2-16,26,33-35H2,1H3;1H3,(H,3,4)/t39-;/m1./s1

InChI Key

QXPKEBHIABRTLB-DRRLCDGFSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O.CC(=O)O

Origin of Product

United States

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